4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine is a complex organic compound with the molecular formula C16H20N6O2 This compound is characterized by the presence of two bipyridine rings connected by a bis-aminocarbonyl linkage, each bearing an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then functionalized to introduce the aminoethyl groups.
Functionalization: The bipyridine is reacted with ethylenediamine under controlled conditions to introduce the aminoethyl groups.
Coupling Reaction: The functionalized bipyridine is then coupled with a suitable carbonyl compound to form the bis-aminocarbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe due to its ability to bind to specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then participate in various biochemical and catalytic processes. The aminoethyl groups enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler analog without the aminoethyl and aminocarbonyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of aminoethyl groups.
4,4’-Diamino-2,2’-bipyridine: Contains amino groups directly attached to the bipyridine rings.
Uniqueness
4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine is unique due to the presence of both aminoethyl and aminocarbonyl groups, which confer distinct chemical properties and enhance its versatility in forming complexes and participating in various reactions.
Eigenschaften
Molekularformel |
C16H20N6O2 |
---|---|
Molekulargewicht |
328.37 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-[4-(2-aminoethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O2/c17-3-7-21-15(23)11-1-5-19-13(9-11)14-10-12(2-6-20-14)16(24)22-8-4-18/h1-2,5-6,9-10H,3-4,7-8,17-18H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
SYOZZPBJXUJMSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)NCCN)C2=NC=CC(=C2)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.